molecular formula C24H23N3O2 B5108668 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenyl-4-quinazolinamine

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenyl-4-quinazolinamine

Cat. No. B5108668
M. Wt: 385.5 g/mol
InChI Key: BGLVBUIRHGENRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenyl-4-quinazolinamine, commonly known as DMPEQ, is a synthetic compound that has been widely studied for its potential therapeutic applications. DMPEQ belongs to the class of quinazoline derivatives and has been found to possess a range of pharmacological properties.

Mechanism of Action

DMPEQ exerts its pharmacological effects through multiple mechanisms of action. It has been found to inhibit the activity of various enzymes and proteins involved in tumor growth and inflammation. DMPEQ has also been shown to modulate the activity of neurotransmitters in the brain, leading to its potential use in the treatment of neurological disorders.
Biochemical and Physiological Effects:
DMPEQ has been found to possess a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and protect against oxidative stress. DMPEQ has also been found to improve cognitive function and memory in animal models of neurological disorders.

Advantages and Limitations for Lab Experiments

DMPEQ has several advantages for use in laboratory experiments. It is a synthetic compound that can be easily synthesized and purified. DMPEQ has also been found to be relatively stable and can be stored for extended periods of time. However, DMPEQ has some limitations in laboratory experiments, including its potential toxicity and limited solubility in water.

Future Directions

There are several future directions for research on DMPEQ. One potential area of study is the development of novel DMPEQ derivatives with improved pharmacological properties. Another area of research is the investigation of the potential use of DMPEQ in combination with other drugs for the treatment of cancer and neurological disorders. Additionally, further studies are needed to elucidate the precise mechanisms of action of DMPEQ and its potential side effects.

Synthesis Methods

DMPEQ can be synthesized through a multi-step process that involves the reaction of 3,4-dimethoxyphenylacetonitrile with ethyl bromide to form 2-(3,4-dimethoxyphenyl)ethyl bromide. This intermediate is then reacted with 2-aminobenzophenone to form DMPEQ.

Scientific Research Applications

DMPEQ has been studied extensively for its potential therapeutic applications in various fields of medicine. It has been found to possess anti-tumor, anti-inflammatory, and anti-oxidant properties. DMPEQ has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenylquinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O2/c1-28-21-13-12-17(16-22(21)29-2)14-15-25-24-19-10-6-7-11-20(19)26-23(27-24)18-8-4-3-5-9-18/h3-13,16H,14-15H2,1-2H3,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGLVBUIRHGENRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenylquinazolin-4-amine

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